molecular formula C9H11NO4 B1604884 5-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-3-carboxylic acid CAS No. 90610-57-4

5-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-3-carboxylic acid

Cat. No.: B1604884
CAS No.: 90610-57-4
M. Wt: 197.19 g/mol
InChI Key: MGEYWENIZONWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring substituted with ethoxycarbonyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process and ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different functionalized pyrrole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3,4-dicarboxylic acid derivatives, while reduction can produce pyrrole-3-carboxylic acid derivatives with different substituents.

Scientific Research Applications

5-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-3-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxycarbonyl)-4-methyl-1h-pyrrole-3-carboxylic acid
  • 5-(Ethoxycarbonyl)-4-ethyl-1h-pyrrole-3-carboxylic acid
  • 5-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2-carboxylic acid

Uniqueness

5-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-9(13)7-5(2)6(4-10-7)8(11)12/h4,10H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEYWENIZONWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280565
Record name 5-(Ethoxycarbonyl)-4-methyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90610-57-4
Record name NSC17441
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Ethoxycarbonyl)-4-methyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-3-carboxylic acid
Reactant of Route 5
5-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.